molecular formula C30H36N2O4 B1669951 Deacylcortivazol CAS No. 4906-84-7

Deacylcortivazol

Katalognummer: B1669951
CAS-Nummer: 4906-84-7
Molekulargewicht: 488.6 g/mol
InChI-Schlüssel: FKAINCOIINXAOK-UFVJYOHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Binding Affinity

DAC operates primarily through its interaction with the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, DAC features a bulky phenylpyrazole group that modifies the ligand binding pocket of the GR, effectively doubling its size. This alteration allows for a more flexible interaction with various ligands, making DAC a potent agonist even in cases where other glucocorticoids fail to bind effectively. Studies have shown that DAC can be up to 40 times more potent than dexamethasone and 200 times more potent than cortisol in activating GR .

Cancer Treatment

DAC has shown promise in treating certain types of leukemia, particularly B-cell acute lymphoblastic leukemia (B-ALL). Research indicates that DAC can induce cell death in modified leukemia cells that are typically resistant to conventional glucocorticoids. In experiments involving REH cells (derived from a patient with B-ALL), DAC demonstrated significant cytotoxic activity, suggesting its potential as a therapeutic agent for resistant forms of cancer .

Anti-inflammatory Properties

As a glucocorticoid, DAC retains the anti-inflammatory properties characteristic of this class of compounds. Its ability to bind with high affinity to GR allows it to exert immunosuppressive effects, which can be beneficial in treating autoimmune diseases and inflammatory conditions. The structural modifications in DAC enhance its selective activity, potentially reducing side effects associated with non-selective glucocorticoids .

Structure-Activity Relationship (SAR)

The structure-activity relationship of DAC has been extensively studied, revealing insights into how modifications can enhance potency and specificity. The introduction of various substituents at different positions on the pyrazole ring has been shown to influence both the affinity for the GR and the overall biological activity. For instance:

  • 2′-Substituted Compounds : These have exhibited greater cellular affinity and potency compared to traditional glucocorticoids.
  • 1′-Substituted Compounds : Certain modifications at this position resulted in ligands with up to ten times the potency of dexamethasone .

Case Studies and Research Findings

Several studies have documented the efficacy of DAC in various experimental settings:

Study Findings Significance
NCBI Study DAC shows enhanced potency against B-ALL cells resistant to dexamethasone.Suggests potential for treating resistant leukemia forms.
Nature Research Structural analysis reveals unique binding characteristics of DAC compared to other glucocorticoids.Provides insights into drug design for more effective glucocorticoids.
Endocrine Journal Comparison of binding affinities indicates superior performance of DAC over traditional therapies.Highlights the need for further exploration into DAC's clinical applications.

Biologische Aktivität

Deacylcortivazol (DAC) is a synthetic derivative of cortisol, notable for its enhanced potency and specificity as a glucocorticoid receptor (GR) agonist. This article explores the biological activity of DAC, including its mechanism of action, structural characteristics, and implications for therapeutic use.

Structural Characteristics

DAC features a phenyl-pyrazole group fused to the 2–3 position of the corticosteroid A ring, which replaces the C3-keto group typically found in natural glucocorticoids. This modification significantly alters its binding dynamics with the GR, resulting in an expanded ligand-binding pocket that accommodates various substitutions on the pyrazole ring. This structural change is pivotal in enhancing the compound's affinity and potency compared to traditional glucocorticoids like dexamethasone (DEX) and cortisol.

Potency Comparison

Research indicates that DAC exhibits remarkable potency:

  • 200-fold more potent than cortisol.
  • 40-fold more potent than dexamethasone.
  • Effective concentrations for DAC are reported as low as 0.1 nM , compared to 4.0 nM for DEX and 20 nM for cortisol .

DAC binds to the GR and induces a conformational change that activates transcriptional activity. This interaction leads to:

  • Enhanced anti-inflammatory effects.
  • Reduced transactivation compared to DEX, maintaining about 90% of DEX's anti-inflammatory potential while demonstrating a lower toxicity profile .

Case Studies and Research Findings

Several studies have highlighted DAC's efficacy in various contexts:

  • Cytotoxic Activity Against Leukemia Cells :
    • DAC-like compounds demonstrated significant cytotoxicity against leukemia cells, requiring GR expression for their activity. Modifications at the 1′ and 2′ positions of the pyrazole ring resulted in ligands with varying degrees of potency, with some showing over 5× greater potency than DEX .
  • Resistance in Acute Leukemia :
    • DAC has shown effectiveness against childhood acute leukemia resistant to other glucocorticoids, suggesting its potential as a treatment option for patients with glucocorticoid resistance .
  • Pathologic GR Mutants :
    • In studies involving pathologic GRα mutants, DAC was found to be a more effective agonist than DEX, filling structural gaps created by mutations that impair ligand binding. This characteristic allows DAC to stimulate transcriptional activity efficiently even in defective receptors .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

CharacteristicThis compound (DAC)Dexamethasone (DEX)Cortisol
Potency (EC50)0.1 nM4.0 nM20 nM
Relative Potency200-fold > cortisol40-fold > DEX-
Anti-inflammatory Potential~90% of DEXFullFull
Cytotoxicity in Leukemia CellsYesYesYes
Efficacy Against GR MutantsHighModerateLow

Eigenschaften

CAS-Nummer

4906-84-7

Molekularformel

C30H36N2O4

Molekulargewicht

488.6 g/mol

IUPAC-Name

1-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3/t18-,21+,23+,25+,27-,28+,29+,30+/m1/s1

InChI-Schlüssel

FKAINCOIINXAOK-UFVJYOHBSA-N

SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Kanonische SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

11 beta,17,21-trihydroxy-6,16 alpha-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one
bimedrazole
deacylcortivazol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deacylcortivazol
Reactant of Route 2
Reactant of Route 2
Deacylcortivazol
Reactant of Route 3
Deacylcortivazol
Reactant of Route 4
Deacylcortivazol
Reactant of Route 5
Deacylcortivazol
Reactant of Route 6
Deacylcortivazol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.